

physical properties of 2-(2-Thienyl)ethyl tosylate

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Compound of Interest

Compound Name: 2-(2-Thienyl)ethyl toluene-p-sulphonate

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An In-Depth Technical Guide to the Physical Properties of 2-(2-Thienyl)ethyl Tosylate

Abstract

2-(2-Thienyl)ethyl tosylate (CAS No. 40412-06-4) is a pivotal sulfonate ester intermediate in the field of medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, combining a thiophene ring with a reactive tosylate leaving group, makes it an essential building block for constructing more complex molecules, most notably in the synthesis of therapeutic agents such as the antiplatelet drug Clopidogrel and the dopamine agonist Rotigotine.[2][3][4][5] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind its characterization, synthesis protocols, and handling requirements, offering field-proven insights grounded in authoritative data.

Core Chemical and Physical Characteristics

The compound's utility is fundamentally linked to its physical state, solubility, and stability. At ambient temperature, it presents as a pale yellow to light brown, low-melting crystalline solid.[2][4][6] Its limited solubility in water but slight solubility in organic solvents like chloroform and ethyl acetate dictates the choice of reaction and purification media.[2][4][5]

A critical aspect for any researcher is the compound's sensitivity to moisture. The tosylate group is susceptible to hydrolysis, which necessitates specific storage conditions to maintain its integrity. It must be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated

temperatures (2–8°C) to prevent degradation and ensure reproducible results in subsequent synthetic steps.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	40412-06-4	[1] [3] [4] [7]
Molecular Formula	C ₁₃ H ₁₄ O ₃ S ₂	[1] [2] [3] [5]
Molecular Weight	282.38 g/mol	[2] [4] [5] [6]
Appearance	Pale yellow to greyish/light brown crystalline solid	[1] [2] [3] [4]
Melting Point	30.0 – 34.0 °C (often cited as 32°C)	[1] [2] [4]
Boiling Point	~433.2 °C at 760 mmHg (Predicted)	[2] [3] [4] [7]
Density	~1.280 g/cm ³ (Predicted)	[2] [3] [4] [7]
Solubility	Insoluble in water; Slightly soluble in chloroform, ethyl acetate, and hot dioxane. [2] [3] [4] [5]	
Refractive Index	~1.586	[3] [7]
Flash Point	~216 °C	[3]
Storage	Store under inert gas at 2–8°C; Moisture-sensitive. [2] [3] [4] [5]	

Spectroscopic Profile for Structural Validation

Confirming the structural integrity of 2-(2-Thienyl)ethyl tosylate post-synthesis is paramount. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle. The self-validating nature of these protocols ensures that the material meets the required purity and identity specifications for further use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is the primary tool for verifying the presence and connectivity of protons in the molecule. The spectrum provides unambiguous evidence for the key functional groups.

- Expert Insight: The downfield shift of the aromatic protons on the tosyl group (δ 7.68) is a direct consequence of the electron-withdrawing effect of the sulfonate group. Similarly, the triplet observed for the methylene protons adjacent to the oxygen ($-\text{CH}_2\text{O}-$ at δ 4.32) confirms the ester linkage. The integration of these signals should correspond to the number of protons (2H, 3H, 2H, etc.), providing quantitative validation of the structure.

Table 2: Characteristic ^1H NMR Chemical Shifts (CDCl_3)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Inferred Structure
Aromatic (tosyl group)	7.68	Doublet (d)	Protons on the benzene ring adjacent to the sulfonate
Thienyl	6.98–7.25	Multiplet (m)	Three protons on the thiophene ring
Methylene (ester)	4.32	Triplet (t)	$-\text{CH}_2\text{O}-$ adjacent to the tosylate oxygen
Methyl (tosyl)	2.45	Singlet (s)	$-\text{CH}_3$ of the tosyl group

(Data sourced from Benchchem[2])

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups based on their vibrational frequencies. For 2-(2-Thienyl)ethyl tosylate, the most telling signals are the strong absorptions from the sulfonate group.

- Expert Insight: The sulfonate group ($\text{R-SO}_2\text{-O-R'}$) has two distinct stretching vibrations for the S=O double bonds. The presence of two strong, sharp peaks around 1360 cm^{-1} and

1175 cm^{-1} is a definitive fingerprint for the tosylate moiety, confirming the success of the esterification reaction.[2]

Table 3: Key IR Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Description
S=O (Sulfonate)	~1360	Symmetric Stretch
S=O (Sulfonate)	~1175	Asymmetric Stretch

(Data sourced from Benchchem[2] and NIST[8])

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering final confirmation of its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is typically observed.

- Expert Insight: For this molecule, a key validation checkpoint is the detection of the protonated molecular ion $[\text{M}+\text{H}]^+$ at an m/z (mass-to-charge ratio) of approximately 283.046. [2] This corresponds to the molecular weight of 282.38 plus the mass of a proton, confirming the elemental composition $\text{C}_{13}\text{H}_{14}\text{O}_3\text{S}_2$.

Synthesis and Purification Workflow

The most common and industrially relevant synthesis of 2-(2-Thienyl)ethyl tosylate is the esterification of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (TsCl). The choice of base and solvent is critical for optimizing reaction time and yield.

Comparative Synthesis Methodologies

Historically, pyridine was used as both the solvent and the acid scavenger. However, this method suffers from long reaction times (24-48 hours) and moderate yields (70-75%) due to side reactions.[2] Modern protocols favor a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent such as toluene or dichloromethane, often with a catalyst.

- Expert Insight (Causality): The use of triethylamine over pyridine is a deliberate choice to improve efficiency. Triethylamine is a stronger, non-nucleophilic base that efficiently scavenges the HCl byproduct without competing with the alcohol as a nucleophile. Adding a catalyst like N,N-dimethylpyridin-2-amine (DMAP) further accelerates the reaction by forming a highly reactive intermediate with TsCl, leading to higher yields (90-92%) in significantly shorter times (4-5 hours).^[2] Toluene is preferred as a solvent for its low cost and ease of removal.^[2]

Diagram 1: Catalyzed Synthesis Workflow



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Caption: Catalyzed synthesis of 2-(2-Thienyl)ethyl tosylate.

Step-by-Step Laboratory Protocol

This protocol is a synthesized representation of established methods.[\[5\]](#)[\[9\]](#)[\[10\]](#)

- **Setup:** In a clean, dry three-necked flask equipped with a stirrer and under a nitrogen atmosphere, dissolve p-toluenesulfonyl chloride (1.05-1.2 equivalents) in anhydrous toluene or dichloromethane.
- **Cooling:** Cool the solution in an ice-water bath to 0–5 °C. This is crucial to control the initial exothermic reaction and minimize side product formation.[\[2\]](#)
- **Addition of Reagents:** To the cooled solution, add 2-(2-thienyl)ethanol (1.0 molar equivalent), followed by the slow, dropwise addition of triethylamine (1.2 equivalents).
- **Catalysis (Optional but Recommended):** Add a catalytic amount of N,N-dimethylpyridin-2-amine (DMAP) (0.1 equivalents).
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4-5 hours, monitoring by TLC or HPLC until the starting alcohol is consumed.
- **Workup:** Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt. Wash the filtrate with saturated brine to remove any remaining water-soluble impurities.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product, often as a brown oil or low-melting solid.[\[5\]](#)
- **Purification:** For higher purity, recrystallize the crude product from an ethanol/water mixture to obtain a pale yellow or off-white crystalline solid.[\[2\]](#)

Safety, Handling, and Applications

While not classified as acutely hazardous, 2-(2-Thienyl)ethyl tosylate requires careful handling in a laboratory setting.[\[11\]](#) Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[\[12\]](#) Work should be conducted in a well-

ventilated fume hood. As noted, the compound is moisture-sensitive, and exposure to air and water should be minimized.[12]

Its primary application lies in its role as a versatile synthetic intermediate. The tosylate group is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity is exploited by medicinal chemists to introduce the 2-(2-thienyl)ethyl moiety into target molecules, a common structural motif in pharmaceuticals.[1]

Conclusion

2-(2-Thienyl)ethyl tosylate is a well-characterized compound whose physical and chemical properties are ideally suited for its role as a key intermediate in multi-step organic synthesis. Its low melting point, defined solubility profile, and distinct spectroscopic signatures provide a clear framework for its synthesis, purification, and validation. Understanding the causality behind the optimized synthetic protocols—specifically the choice of base, solvent, and catalyst—enables researchers to achieve high yields and purity, which is essential for advancing drug discovery and development programs.

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